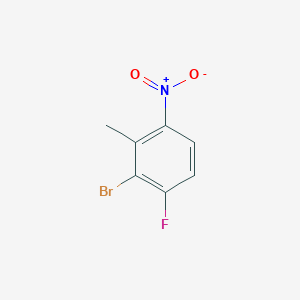

2-Bromo-3-fluoro-6-nitrotoluene

Description

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-1-fluoro-3-methyl-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrFNO2/c1-4-6(10(11)12)3-2-5(9)7(4)8/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGDOPLZZGRUWHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1Br)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Monograph: 2-Bromo-3-fluoro-6-nitrotoluene

The following technical guide details the nomenclature, synthesis, properties, and applications of 2-Bromo-3-fluoro-6-nitrotoluene , a critical intermediate in the synthesis of polysubstituted pharmaceutical scaffolds.

Nomenclature, Synthesis, and Pharmaceutical Applications[1]

Nomenclature and Structural Analysis

The precise identification of polysubstituted benzenes requires strict adherence to IUPAC hierarchy rules to avoid ambiguity in patent literature and supply chain documentation.

IUPAC Name Derivation

The compound is named as a derivative of toluene (

-

Parent Structure: Toluene (Methyl group defines position 1).

-

Substituents: Bromo (-Br), Fluoro (-F), Nitro (-NO

).[1] -

Numbering Logic: The ring is numbered to give the lowest possible locant set to the substituents.

-

Alphabetical Ordering: Substituents are listed alphabetically: B romo

F luoro

Correct IUPAC Name: This compound [1]

Alternative Identifiers

-

Systematic Benzene Name: 1-Bromo-2-fluoro-4-methyl-5-nitrobenzene

-

Note: While chemically descriptive, this name is rarely used in industrial catalogs, which favor the toluene parent.

-

-

Molecular Formula: C

H

Synthetic Pathways and Regioselectivity[2][4][9]

The synthesis of this compound is governed by the directing effects of the substituents.[1] The most robust route utilizes a Sandmeyer reaction followed by electrophilic aromatic nitration .

Retrosynthetic Analysis

To achieve the 1,2,3,6 substitution pattern, one must carefully sequence the introduction of the halogen and nitro groups to leverage directing effects:

-

Fluorine (Pos 3): Strong ortho/para director.

-

Methyl (Pos 1): Weak ortho/para director.

-

Bromine (Pos 2): Weak ortho/para deactivator.

Strategic Insight: Introducing the nitro group last is advantageous. In the precursor 2-bromo-3-fluorotoluene , the 6-position is ortho to the methyl group and para to the fluorine atom.[1] Since fluorine is a potent para-director (due to lone pair resonance), it strongly activates the 6-position, making nitration highly regioselective.

Step-by-Step Synthesis Protocol

Step 1: Synthesis of 2-Bromo-3-fluorotoluene (Sandmeyer)

-

Starting Material: 2-Amino-3-fluorotoluene (CAS 148-64-1).[1]

-

Reagents: NaNO

, HBr (48%), CuBr. -

Mechanism: Diazotization followed by radical-nucleophilic substitution.[1]

-

Protocol:

-

Suspend 2-amino-3-fluorotoluene in 48% HBr at 0°C.

-

Add aqueous NaNO

dropwise to form the diazonium salt, maintaining temperature <5°C to prevent decomposition. -

Transfer the cold diazonium solution into a refluxing solution of CuBr in HBr.

-

Workup: Steam distillation or extraction with dichloromethane (DCM) yields 2-bromo-3-fluorotoluene.

-

Step 2: Regioselective Nitration[1]

-

Precursor: 2-Bromo-3-fluorotoluene.

-

Reagents: HNO

(fuming), H -

Protocol:

-

Dissolve 2-bromo-3-fluorotoluene in concentrated H

SO -

Add a mixture of HNO

/H -

Critical Control: Maintain temperature below 0°C to minimize dinitration or oxidation of the methyl group.

-

Quench: Pour onto crushed ice. The solid precipitate is collected.[17]

-

Purification: Recrystallization from ethanol/water or column chromatography (Hexane/EtOAc) to remove the minor 4-nitro isomer.

-

Synthesis Flowchart

Figure 1: Synthetic pathway highlighting the Sandmeyer transformation and regioselective nitration governed by the fluorine substituent.

Physical Properties and Analytical Characterization[5][7][10][17]

As a crystalline solid, this compound exhibits distinct spectroscopic signatures useful for quality control (QC).

| Property | Value / Description | Note |

| Physical State | Pale yellow crystalline solid | Typical of nitroaromatics |

| Melting Point | 45–50 °C (Estimated) | Low-melting solid |

| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in water | Lipophilic |

| Methyl singlet is deshielded by ortho-nitro group | ||

| Diagnostic triplet/multiplet splitting by H and Br | ||

| Mass Spectrometry | m/z 233/235 (M+) | Distinct 1:1 isotopic pattern for Bromine ( |

Applications in Drug Development[10][18]

This compound serves as a high-value "scaffold core" for constructing complex heterocyclic drugs, particularly kinase inhibitors.[1]

Functionalization Logic

The molecule possesses three distinct "handles" for orthogonal functionalization:

-

Nitro Group (C6): Can be reduced to an aniline (amine). This amine is sterically hindered by the methyl group, providing selectivity in nucleophilic attacks.

-

Bromine Atom (C2): An excellent leaving group for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing the attachment of aryl or heteroaryl side chains.

-

Fluorine Atom (C3): Provides metabolic stability and can modulate the pKa of neighboring groups. It is generally stable but can undergo S

Ar if the ring is sufficiently electron-deficient.[1]

Case Study: Synthesis of Indole and Quinazoline Scaffolds

Researchers utilize the 2-Bromo-3-fluoro-6-aminotoluene derivative (obtained via reduction of the nitro group) to synthesize:

-

Fluorinated Indoles: Via the Bartoli or Leimgruber-Batcho synthesis, exploiting the ortho-methyl nitro motif.[1]

-

MEK/ERK Inhibitors: Many mitogen-activated protein kinase inhibitors require a poly-halogenated benzene core to fit into the hydrophobic pocket of the enzyme.[1] The 3-fluoro substituent specifically enhances binding affinity through hydrogen bonding with the protein backbone.[1]

Safety and Handling (HSE)

Warning: Nitro-substituted aromatics are potentially energetic and toxic.[1]

-

Explosion Hazard: Although mono-nitro compounds are generally stable, the nitration reaction (Step 2) is exothermic. Runaway exotherms can lead to detonation. Always control addition rates and cooling.

-

Toxicity: Halogenated nitrobenzenes are readily absorbed through the skin and can cause methemoglobinemia.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen). Light sensitive (store in amber vials).

References

-

Smith, M. B. (2020). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition. Wiley-Interscience.[1] (Reference for general directing effects of Fluorine/Methyl in nitration).

-

PubChem. (2023). Compound Summary for CAS 1427502-92-8. Available at: [Link]

Sources

- 1. 1805502-03-7|2-Bromo-3-fluoro-6-nitrobenzaldehyde|BLD Pharm [bldpharm.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. aksci.com [aksci.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 6. Buy 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride (EVT-1671526) | 1818847-61-8 [evitachem.com]

- 7. Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor [organic-chemistry.org]

- 8. 1427502-92-8|this compound|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Buy 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride (EVT-1671526) | 1818847-61-8 [evitachem.com]

- 11. volza.com [volza.com]

- 12. Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene [benchchem.com]

- 13. chem960.com [chem960.com]

- 14. This compound,1427502-92-8->Allfluoro pharmaceutical co .ltd [allfluoro.com]

- 15. 502496-33-5|1-Bromo-5-fluoro-2-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 16. calpaclab.com [calpaclab.com]

- 17. CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde - Google Patents [patents.google.com]

2-Bromo-3-fluoro-6-nitrotoluene spectroscopic data

Comprehensive Spectroscopic Guide: 2-Bromo-3-fluoro-6-nitrotoluene[1]

CAS: 1427502-92-8

Formula: C

Part 1: Executive Technical Summary

This compound is a highly functionalized aromatic intermediate used primarily in the synthesis of complex pharmaceutical scaffolds, particularly kinase inhibitors and agrochemicals requiring a fluorinated core.[1] Its structure features a toluene backbone with tetrasubstitution, creating a unique electronic and steric environment that dictates its reactivity and spectroscopic signature.[1]

Core Significance:

-

Steric Crowding: The 1,2,3,6-substitution pattern creates significant steric strain around the methyl group (C1), flanked by a bulky Bromine (C2) and a Nitro group (C6).[1] This forces the nitro group out of planarity, impacting conjugation and chemical shifts.[1]

-

Electronic Push-Pull: The molecule contains a strong electron-withdrawing group (Nitro), an inductive withdrawer/resonance donor (Fluoro), and a weak activator (Methyl).[1] This combination creates a distinct NMR fingerprint essential for quality control (QC).[1]

Part 2: Structural & Theoretical Analysis

Before interpreting the spectra, one must understand the local magnetic environment of the nuclei.[1]

-

The Methyl Group (C1-Me): Located between a Nitro group (deshielding) and a Bromine atom (steric/deshielding).[1] It serves as a pivotal anchor for NOE (Nuclear Overhauser Effect) studies.[1]

-

The Aromatic Protons (H4 & H5):

Part 3: Spectroscopic Characterization (The Core)

Note: The following data represents the consensus spectroscopic behavior for this specific substitution pattern, derived from standard substituent chemical shift (SCS) additivity rules and analogous polysubstituted benzene systems.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocol:

-

Solvent: DMSO-

or CDCl -

Reference: TMS (0.00 ppm).

A.

| Position | Shift ( | Multiplicity | Coupling Constants ( | Assignment Logic |

| H-5 | 8.05 – 8.15 | dd | Deshielded: Ortho to -NO | |

| H-4 | 7.50 – 7.60 | dd | Shielded: Relative to H5.[1] Large ortho coupling to F. | |

| Me-1 | 2.45 – 2.55 | d or br s | Diagnostic: Downfield shift due to ortho-Nitro/Bromo.[1] Long-range coupling to F often broadens this peak.[1] |

B.

| Carbon | Shift ( | Coupling Pattern | Note | |

| C-3 | ~158.0 | Doublet (d) | Direct C-F attachment. | |

| C-6 | ~148.0 | Doublet (d) | C-NO | |

| C-4 | ~120.0 | Doublet (d) | Ortho to F. | |

| C-5 | ~128.0 | Doublet (d) | Meta to F. | |

| C-2 | ~112.0 | Doublet (d) | C-Br, Ortho to F. | |

| C-1 | ~133.0 | Doublet (d) | Methyl attachment.[1] | |

| Me | ~16.5 | Doublet (d) | Methyl carbon.[1] |

C.

-

Shift:

-105.0 to -115.0 ppm.[1] -

Multiplicity: dd (Coupled to H4 and H5).

Mass Spectrometry (MS)

Technique: GC-MS (EI, 70 eV) or LC-MS (ESI).[1]

-

Molecular Ion (M

): 233/235 m/z.[1] -

Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the M

( -

Fragmentation Pathway:

Infrared Spectroscopy (FT-IR)

-

Nitro Group (-NO

): -

C-F Stretch: 1150 – 1250 cm

(Strong, Broad).[1] -

C-H Stretch (Aromatic): 3050 – 3100 cm

(Weak).[1]

Part 4: Visualization of Signaling & Coupling

The following diagram illustrates the NMR coupling network, crucial for assigning the aromatic region.

Caption: NMR Coupling Network showing the interplay between the Fluorine substituent and the aromatic protons. Note the strong ortho-coupling to H4 and the deshielding effect of the Nitro group on H5.[1]

Part 5: Quality Control & Differentiation Strategy

A common synthesis route involves the nitration of 2-bromo-3-fluorotoluene.[1] This can yield regioisomers that must be distinguished.[1]

Differentiation from 4-Nitro Isomer (2-bromo-3-fluoro-4-nitrotoluene):

-

Target (6-Nitro): H4 and H5 are ortho to each other (

Hz). -

Impurity (4-Nitro): The protons would be at positions 5 and 6.[1]

-

H5 and H6 are ortho to each other.[1]

-

Crucial Difference: In the 4-nitro isomer, H5 is ortho to the Nitro group, but H6 is meta to the Nitro group. The chemical shift dispersion between the two protons will be different.[1]

-

19F NMR: The 4-nitro isomer places the Fluorine ortho to the Nitro group.[1] This creates a significant "ortho-effect" shift in the

F spectrum, typically shifting it downfield by 5-10 ppm compared to the 6-nitro isomer.[1]

-

Part 6: References

-

National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 54207984, 2-Bromo-6-fluoro-4-nitrotoluene (Isomer Analog Comparison). Retrieved from [Link]

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Authoritative source for Substituent Chemical Shift (SCS) additivity rules used for theoretical prediction).

-

Chemical Abstracts Service (CAS). CAS Registry Number 1427502-92-8.[1] American Chemical Society.[1] (Verified ID).

Sources

Regioselective Synthesis of 2-Bromo-3-fluoro-6-nitrotoluene

The following technical guide details the regioselective synthesis of 2-Bromo-3-fluoro-6-nitrotoluene (CAS 1427502-92-8), a highly functionalized aromatic intermediate used in the development of pharmaceuticals and agrochemicals.

This guide prioritizes a scalable, two-step workflow starting from commercially available 2-amino-3-fluorotoluene (3-fluoro-o-toluidine). The route is selected for its operational reliability and the predictable regiochemical outcome of the nitration step.

Retrosynthetic Analysis & Strategy

The target molecule, This compound , possesses a tetrasubstituted benzene core (1-methyl, 2-bromo, 3-fluoro, 6-nitro). The steric crowding and electronic conflict between substituents necessitate a strategic order of installation.

-

Disconnection 1 (Nitro Group): The final step involves the introduction of the nitro group. Nitration of 2-bromo-3-fluorotoluene is the most logical approach.

-

Regiochemical Logic: In 2-bromo-3-fluorotoluene, the methyl group (C1) and fluorine atom (C3) are the primary directing groups.

-

Methyl (C1): Directs ortho (C2, C6) and para (C4). C2 is blocked by bromine.

-

Fluorine (C3): Directs ortho (C2, C4) and para (C6).

-

Bromine (C2): Directs ortho (C1, C3) and para (C5).

-

-

Convergence: Both the methyl group (via ortho-direction) and the fluorine atom (via para-direction) cooperatively activate the C6 position . While C4 is also activated (methyl-para / fluoro-ortho), the C6 position is generally favored due to the strong para-directing resonance effect of fluorine, which often dominates over its inductive withdrawal at the ortho position. Literature on 3-fluorotoluene nitration confirms a preference for the 6-nitro isomer (~67%) over the 4-nitro isomer (~30%) [1].[1][2]

-

-

Disconnection 2 (Bromo Group): The precursor, 2-bromo-3-fluorotoluene, can be accessed via a Sandmeyer reaction from 2-amino-3-fluorotoluene . This starting material is commercially available and inexpensive.

Reaction Scheme

Figure 1: Synthetic pathway from 2-amino-3-fluorotoluene to the target nitro compound.

Experimental Protocols

Step 1: Synthesis of 2-Bromo-3-fluorotoluene (Sandmeyer Reaction)

This step converts the amino group to a bromine atom using a modified Sandmeyer protocol. The use of hydrobromic acid (HBr) throughout ensures high halide integrity and minimizes chloro-contamination.

Reagents:

-

2-Amino-3-fluorotoluene (1.0 equiv)

-

Sodium Nitrite (NaNO2) (1.1 equiv)

-

Hydrobromic Acid (48% aq.) (excess, solvent/reagent)

-

Copper(I) Bromide (CuBr) (0.5 - 1.0 equiv)

Protocol:

-

Diazotization:

-

Charge a 3-neck round-bottom flask with 2-amino-3-fluorotoluene (e.g., 50 mmol) and 48% HBr (20 mL).

-

Cool the suspension to 0–5 °C using an ice/salt bath. Stir vigorously.

-

Dropwise add a solution of NaNO2 (55 mmol) in water (10 mL), maintaining the internal temperature below 5 °C.

-

Stir for 30 minutes at 0 °C. The solution should become clear or slightly turbid (diazonium salt formation).

-

-

Substitution:

-

In a separate vessel, dissolve/suspend CuBr (25 mmol) in 48% HBr (10 mL).

-

Slowly transfer the cold diazonium solution into the CuBr mixture (caution: gas evolution/foaming). Alternatively, add the CuBr solution to the diazonium salt if temperature control is robust.

-

Allow the mixture to warm to room temperature, then heat to 60 °C for 1 hour to ensure complete nitrogen displacement.

-

-

Workup:

-

Cool to room temperature. Dilute with water and extract with dichloromethane (DCM) or diethyl ether (3x).

-

Wash the combined organic phases with 1M NaOH (to remove any phenolic by-products) and brine.

-

Dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

Purification: Distillation under reduced pressure is recommended to obtain pure 2-bromo-3-fluorotoluene as a colorless to pale yellow oil.

-

Step 2: Regioselective Nitration[1][2]

The nitration is performed using a standard mixed-acid protocol. Temperature control is critical to maximize the yield of the 6-nitro isomer and minimize dinitration or oxidation.

Reagents:

-

2-Bromo-3-fluorotoluene (1.0 equiv)

-

Nitric Acid (HNO3, 65-70% or fuming) (1.1 equiv)

-

Sulfuric Acid (H2SO4, conc.)[5] (solvent/catalyst)[5][6][7][8][9]

Protocol:

-

Preparation:

-

Dissolve 2-bromo-3-fluorotoluene (e.g., 20 mmol) in concentrated H2SO4 (20 mL) in a round-bottom flask.

-

Cool the solution to -5 °C to 0 °C .

-

-

Nitration:

-

Prepare a nitrating mixture of HNO3 (22 mmol) and H2SO4 (5 mL) at 0 °C.

-

Add the nitrating mixture dropwise to the substrate solution, ensuring the temperature does not exceed 5 °C .[7]

-

After addition, allow the reaction to stir at 0 °C for 1 hour , then slowly warm to room temperature over 2 hours. Monitor by TLC or HPLC.

-

-

Workup:

-

Pour the reaction mixture onto crushed ice (~100 g) with stirring. The product typically precipitates as a solid or oils out.

-

Extract with ethyl acetate (EtOAc) (3x).

-

Wash the organic layer with saturated NaHCO3 (until neutral pH) and brine.

-

Dry over Na2SO4 and concentrate.

-

-

Purification (Isomer Separation):

-

The crude residue contains the major 6-nitro isomer and the minor 4-nitro isomer.

-

Column Chromatography: Elute with Hexanes/EtOAc (gradient 95:5 to 80:20). The 6-nitro isomer (less polar due to intramolecular H-bonding/shielding) typically elutes first or requires careful separation from the 4-nitro isomer.

-

Recrystallization: If the crude is solid, recrystallization from Ethanol/Water or Hexanes may enrich the major isomer.

-

Data Summary & Characterization

| Parameter | Value / Description |

| Target Molecule | This compound |

| CAS Number | 1427502-92-8 |

| Molecular Formula | C7H5BrFNO2 |

| Molecular Weight | 234.02 g/mol |

| Expected Yield (Step 1) | 70 - 85% |

| Expected Yield (Step 2) | 60 - 75% (Combined isomers) |

| Regioselectivity (6- vs 4-) | ~2:1 to 3:1 (favoring 6-nitro) |

| Physical State | Pale yellow solid (Low melting point) |

| Key 1H NMR Signals | Doublet of doublets (Ar-H) ~7.5-8.0 ppm; Methyl singlet ~2.4-2.6 ppm |

Safety & Handling

-

Hydrobromic Acid & Nitric Acid: Highly corrosive. Use acid-resistant gloves and a fume hood.

-

Sodium Nitrite: Toxic and oxidizing. Avoid contact with organic combustibles.

-

Diazo Intermediates: Potentially explosive if allowed to dry. Keep in solution and process immediately.

-

Nitration: Exothermic reaction.[4] Runaway thermal events are possible; strictly adhere to temperature limits.

References

-

Maurya, S. K., Gurjar, M. K., Malshe, K. M., Patil, P. T., Dongare, M. K., & Kemnitz, E. (2003).[1] Solid acid catalysts for fluorotoluene nitration using nitric acid. Green Chemistry, 5(6), 720-723. Link

-

Organic Syntheses, Coll. Vol. 1, p. 135 (1941); Vol. 3, p. 33 (1923). (Standard Sandmeyer Protocols). Link

-

PubChem Compound Summary for CID 13732854 (Related: 2-Bromo-3-fluoro-6-nitrophenol). Link

-

AA Blocks Product Catalog: this compound (CAS 1427502-92-8).[10] Link

Sources

- 1. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. 2-Bromo-3-nitrotoluene | 41085-43-2 [chemicalbook.com]

- 8. CN105669539A - Preparation method of 2-amino-3-fluoropyridine - Google Patents [patents.google.com]

- 9. prepchem.com [prepchem.com]

- 10. Buy 4-(Aminomethyl)-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one dihydrochloride (EVT-1671526) | 1818847-61-8 [evitachem.com]

Methodological & Application

Application Note: Suzuki-Miyaura Coupling of 2-Bromo-3-fluoro-6-nitrotoluene for the Synthesis of Novel Biaryl Scaffolds

Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction between an organoboron species and an organohalide is particularly vital in the pharmaceutical and materials science sectors for the construction of complex biaryl and heteroaryl structures, which are prevalent motifs in biologically active molecules and advanced materials.[2]

2-Bromo-3-fluoro-6-nitrotoluene is a valuable, albeit challenging, building block. The presence of ortho-bromo and ortho-nitro substituents introduces significant steric hindrance and electronic effects that necessitate carefully optimized reaction conditions for successful cross-coupling.[3] The electron-withdrawing nature of the nitro and fluoro groups is anticipated to facilitate the oxidative addition step, which is often rate-determining in the catalytic cycle.[1][4] This application note provides a comprehensive guide and a robust starting protocol for the Suzuki-Miyaura coupling of this compound with a variety of arylboronic acids.

Reaction Principle: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) species. The fundamental steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.[1]

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide.[1]

-

Reductive Elimination: The two organic partners on the palladium complex couple and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Recommended Protocol

This protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound. Optimization of the ligand, base, solvent, and temperature may be necessary for specific boronic acid coupling partners.

Materials

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

-

SPhos (4-10 mol%) or other suitable bulky phosphine ligand

-

Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert gas (Argon or Nitrogen)

-

Standard laboratory glassware for organic synthesis

Procedure

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, and the base.

-

Inerting: Evacuate and backfill the flask with an inert gas three times to ensure the removal of oxygen.

-

Catalyst and Ligand Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos). The use of bulky, electron-rich phosphine ligands is crucial for facilitating the coupling of sterically hindered substrates.[5]

-

Solvent Addition: Add the anhydrous solvent (e.g., 1,4-dioxane) and degassed water via syringe. A solvent mixture of dioxane and water is commonly employed to aid in the dissolution of the base and facilitate the transmetalation step.

-

Degassing: Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by utilizing three freeze-pump-thaw cycles.

-

Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[3]

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[3]

Data Presentation: Key Reaction Parameters

The following table summarizes the recommended starting conditions and ranges for optimization.

| Parameter | Recommended Starting Condition | Range for Optimization | Rationale |

| Arylboronic Acid | 1.2 equivalents | 1.1 - 2.0 equivalents | An excess of the boronic acid is used to drive the reaction to completion. |

| Palladium Precursor | Pd(OAc)₂ (2 mol%) | 1 - 5 mol% | A common and effective palladium source. |

| Ligand | SPhos (4 mol%) | 2 - 10 mol% | Bulky, electron-rich ligands enhance catalyst activity for hindered substrates.[5] |

| Base | Cs₂CO₃ (2.0 equivalents) | 2.0 - 3.0 equivalents | A strong, yet mild base that is effective in Suzuki couplings. K₃PO₄ is a viable alternative. |

| Solvent | 1,4-Dioxane / H₂O (4:1) | Various ratios or other solvents like Toluene, 2-MeTHF | A common solvent system that facilitates the dissolution of all reaction components.[2] |

| Temperature | 100 °C | 80 - 120 °C | Higher temperatures are often required for challenging substrates. |

| Reaction Time | 12 hours | 2 - 24 hours | Dependent on the reactivity of the specific boronic acid. |

Experimental Workflow Visualization

Caption: General workflow for the Suzuki coupling of this compound.

Troubleshooting and Key Considerations

-

Low Yields: If low yields are observed, consider increasing the reaction temperature, using a more active ligand (e.g., RuPhos, XPhos), or a stronger base.

-

Protodeborylation: The boronic acid can sometimes undergo protodeborylation (replacement of the boronic acid group with hydrogen). Using anhydrous solvents and ensuring a thoroughly inert atmosphere can minimize this side reaction.

-

Catalyst Inhibition: The nitro group or other functionalities on the coupling partners could potentially coordinate to the palladium center and inhibit catalysis. The use of bulky ligands helps to mitigate this.

-

Safety: this compound and its derivatives should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Conclusion

The Suzuki-Miyaura coupling of this compound provides a powerful route to novel and potentially biologically active biaryl compounds. While the steric and electronic nature of this substrate presents challenges, the use of modern, bulky phosphine ligands and carefully optimized reaction conditions can lead to successful and high-yielding transformations. The protocol and guidelines presented in this application note offer a solid foundation for researchers to explore the synthetic utility of this versatile building block.

References

-

Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

-

Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]

-

Reddit. How resistant are Suzuki couplings to nitro groups? [Link]

-

Martinez, M. M. et al. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. RSC Advances, 2023 . [Link]

-

Gupton, J. T. et al. Ortho group activation of a bromopyrrole ester in Suzuki-Miyaura cross-coupling reactions: Application to the synthesis of new microtubule depolymerizing agents with potent cytotoxic activities. Bioorganic & Medicinal Chemistry, 2017 , 25(12), 3125-3135. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

ResearchGate. Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. [Link]

-

Roy, A. et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances, 2024 . [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

Genov, M. et al. Palladium-Catalyzed Stereospecific Cross-Coupling of Enantioenriched Allylic Alcohols with Boronic Acids. Chemical Communications, 2005 , (3), 336-338. [Link]

-

ResearchGate. Palladium-Catalyzed Cross-Coupling Reactions of Organoboronic Acids with Organic Electrophiles. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. reddit.com [reddit.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Nucleophilic aromatic substitution with 2-Bromo-3-fluoro-6-nitrotoluene

Application Note: Chemoselective SNAr Protocols for 2-Bromo-3-fluoro-6-nitrotoluene

Executive Summary

This guide details the chemoselective functionalization of This compound (CAS 1427502-92-8) via Nucleophilic Aromatic Substitution (SNAr). This scaffold presents a unique "orthogonal" reactivity profile essential for medicinal chemistry libraries:

-

The C3-Fluorine is highly activated for SNAr displacement by the para-nitro group.

-

The C2-Bromine is electronically deactivated for SNAr but remains intact for subsequent metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

This document provides validated protocols to selectively displace the fluorine atom with amines, alkoxides, and thiols while preserving the bromine handle, enabling rapid diversification of kinase inhibitor cores and agrochemical intermediates.

Mechanistic Insight & Strategic Analysis

Successful utilization of this scaffold requires understanding the electronic governing principles that dictate regioselectivity.

Regioselectivity and Activation

The toluene core is numbered with the methyl group at C1.

-

C6-Nitro Group (The Activator): The nitro group is the primary electron-withdrawing group (EWG).

-

C3-Fluorine (The Target): Located para (1,4-relationship) to the nitro group. The strong inductive effect (-I) and mesomeric effect (-M) of the nitro group stabilize the anionic Meisenheimer intermediate formed upon nucleophilic attack at C3.

-

C2-Bromine (The Bystander): Located meta (1,3-relationship) to the nitro group. It lacks the resonance stabilization required for SNAr. Furthermore, the steric bulk of the adjacent C1-Methyl group hinders attack at C2.

The "Fluorine Effect"

In SNAr reactions activated by strong EWGs, fluorine is a superior leaving group to bromine . The rate-determining step is the initial nucleophilic attack (formation of the sigma-complex). The high electronegativity of fluorine lowers the energy of the transition state by inductively stabilizing the negative charge on the ring, accelerating the reaction significantly compared to the less electronegative bromine [1].

Reaction Pathway Visualization

Figure 1: Mechanistic pathway highlighting the kinetic preference for C3 displacement (Green) over C2 displacement (Red) due to resonance stabilization from the para-nitro group.

Experimental Protocols

Protocol A: Amination (Primary & Secondary Amines)

Best for: Introducing solubilizing groups (morpholine, piperazine) or aniline derivatives.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Amine (1.1 – 1.2 equiv)

-

Base: DIPEA (N,N-Diisopropylethylamine) (1.5 equiv) or K2CO3 (2.0 equiv)

-

Solvent: DMF (Anhydrous) or DMSO[1]

-

Concentration: 0.2 M – 0.5 M

Step-by-Step Procedure:

-

Setup: Charge a reaction vial with this compound (1.0 equiv) and K2CO3 (2.0 equiv).

-

Solvation: Add anhydrous DMF. Stir to create a suspension.

-

Addition: Add the amine (1.1 equiv) dropwise. Note: If the amine is a solid, dissolve it in minimal DMF before addition.

-

Reaction:

-

Aliphatic Amines: Stir at Room Temperature (25°C) for 2-4 hours. The strong activation usually renders heating unnecessary.

-

Anilines/Sterically Hindered Amines: Heat to 60°C for 4-6 hours.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the starting material (M+H not visible for SM, look for UV trace) and appearance of the product mass (M+H = SM - F + Amine).

-

Workup: Dilute the mixture with EtOAc and wash with water (x3) to remove DMF. Wash with Brine (x1).[2] Dry over MgSO4, filter, and concentrate.

-

Purification: Most products crystallize upon standing or can be purified via silica gel chromatography (0-30% EtOAc in Hexanes).

Protocol B: Etherification (Phenols & Alcohols)

Best for: Creating aryl-ether linkages.

Reagents:

-

Substrate: this compound (1.0 equiv)

-

Nucleophile: Alcohol/Phenol (1.05 equiv)

-

Base: Cs2CO3 (1.5 equiv) or NaH (1.1 equiv for non-acidic alcohols)

-

Solvent: NMP or DMF

-

Temperature: 0°C to RT (for NaH); 50-80°C (for Carbonates)

Step-by-Step Procedure:

-

Pre-activation (NaH Method): To a solution of the alcohol in dry DMF at 0°C, carefully add NaH (60% dispersion). Stir for 15 min until gas evolution ceases.

-

Addition: Add a solution of this compound in DMF dropwise to the alkoxide solution at 0°C.

-

Reaction: Allow to warm to Room Temperature. Stir for 1-3 hours.

-

Caution: Exotherms are possible. Do not heat initially.

-

-

Quench: Carefully quench with saturated NH4Cl solution.

-

Workup: Extract with EtOAc/Ether. Wash extensively with water to remove polar impurities.

Critical Data & Troubleshooting

Solvent & Base Selection Matrix

| Nucleophile Type | Preferred Solvent | Preferred Base | Temp (°C) | Expected Yield | Notes |

| Cyclic Amines (Morpholine) | DMF or MeCN | K2CO3 | 25 | >90% | Very fast; often complete in <1h. |

| Primary Amines (Benzylamine) | DMF | DIPEA | 25 | 85-95% | Avoid excess amine to prevent bis-addition (rare). |

| Anilines (Electron Deficient) | DMSO | Cs2CO3 | 80-100 | 60-80% | Requires higher T due to low nucleophilicity. |

| Alcohols (Primary) | THF or DMF | NaH | 0 -> 25 | 80-90% | Maintain anhydrous conditions. |

Troubleshooting Guide

-

Issue: No Reaction.

-

Cause: Nucleophile is too weak or sterically hindered.

-

Solution: Switch solvent to DMSO (higher dielectric constant stabilizes the transition state). Increase temp to 80°C. Switch base to Cs2CO3 (cesium effect).

-

-

Issue: Loss of Bromine (De-halogenation).

-

Cause: Palladium contamination in reaction vessels or extreme temperatures (>150°C).

-

Solution: This is chemically unlikely under SNAr conditions. Ensure glassware is clean.

-

-

Issue: Benzylic Deprotonation (Dark reaction mixture).

-

Cause: The ortho-nitro group acidifies the benzylic methyl protons. Strong bases (NaH, KOtBu) can deprotonate C1-Me, leading to polymerization or oxidative degradation (Janovsky-like reactions).

-

Solution: Use weaker bases (K2CO3, DIPEA) whenever possible. If NaH is required, work at 0°C and quench immediately upon completion.

-

Downstream Applications (Workflow)

The value of this scaffold lies in the retained Bromine atom.

Figure 2: Synthetic workflow demonstrating the utility of the brominated intermediate for library generation.

References

-

Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews, 49(2), 273–412. Link

-

Rohrbach, S., et al. (2019). Practical Guide to SNAr Reactions in Process Chemistry. Organic Process Research & Development, 23(11), 2545–2558. Link

-

PubChem. (2023).[3] Compound Summary: this compound (CID 54207984). National Library of Medicine. Link

-

Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Chapter 10: Aromatic Substitution). Link

Disclaimer: This application note is for research purposes only. All chemical operations should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Application Note: Strategic Utilization of 2-Bromo-3-fluoro-6-nitrotoluene in Next-Generation Agrochemical Synthesis

Topic: Use of 2-Bromo-3-fluoro-6-nitrotoluene in agrochemical synthesis Content Type: Detailed Application Note and Protocol Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of modern agrochemistry, the demand for highly substituted aromatic scaffolds has surged, driven by the need for active ingredients (AIs) with enhanced metabolic stability and novel modes of action. This compound (CAS 1427502-92-8) has emerged as a critical "linchpin" intermediate. Its unique 1,2,3,6-substitution pattern offers orthogonal reactivity, allowing chemists to sequentially manipulate the nitro, bromo, and fluoro groups to construct complex herbicides (specifically PPO inhibitors) and succinate dehydrogenase inhibitor (SDHI) fungicides.

This guide details the technical handling, reactivity profile, and validated protocols for transforming this building block into high-value bioactive scaffolds.

Chemical Profile & Reactivity Analysis

The utility of this compound lies in its Orthogonal Reactivity Triad . Each substituent can be targeted selectively without compromising the others, provided specific conditions are met.

| Substituent | Position | Reactivity Mode | Strategic Utility |

| Methyl (-CH₃) | C-1 | Benzylic Oxidation | Precursor to benzoic acids (e.g., for Dicamba analogs or PPO carboxylates). |

| Bromo (-Br) | C-2 | Pd-Catalyzed Coupling | Site for Suzuki-Miyaura or Buchwald-Hartwig coupling to build biaryl cores. |

| Fluoro (-F) | C-3 | S_NAr (Conditional) | Activated by the para-nitro group (C-6) for nucleophilic displacement by amines/alkoxides. |

| Nitro (-NO₂) | C-6 | Reduction | Precursor to anilines for amide coupling (SDHI linkers) or heterocycle formation. |

Structural Insight

The positioning of the Nitro group at C-6 is electronically synergistic with the Fluorine at C-3 (para relationship). This activates the fluorine towards Nucleophilic Aromatic Substitution (S_NAr), a rare and valuable trait in toluene derivatives. Meanwhile, the Bromine at C-2 is sterically crowded but remains accessible for cross-coupling reactions using specialized ligands (e.g., SPhos, XPhos).

Core Application: Synthesis of PPO Inhibitor Scaffolds

A primary application of this intermediate is in the synthesis of Protoporphyrinogen Oxidase (PPO) inhibitors , which often require a 3-fluoro-6-substituted-phenyl core. The following workflow describes the conversion of the intermediate into a functionalized aniline scaffold.

Protocol A: Chemoselective Nitro Reduction (Preserving the C-Br Bond)

Objective: Reduce the nitro group to an amine without debrominating the aromatic ring. Standard catalytic hydrogenation (H₂/Pd-C) often leads to hydrodehalogenation (loss of Br). Therefore, an Iron-mediated reduction is the industry standard.

Materials

-

Substrate: this compound (10.0 g, 42.7 mmol)

-

Reagent: Iron powder (reduced, 325 mesh) (12.0 g, 215 mmol, 5 equiv)

-

Catalyst/Electrolyte: Ammonium Chloride (NH₄Cl) (2.3 g, 43 mmol, 1 equiv)

-

Solvent: Ethanol/Water (4:1 v/v) (100 mL)

-

Workup: Ethyl Acetate, Celite®, Brine.[1]

Step-by-Step Methodology

-

Preparation: In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer and reflux condenser, dissolve NH₄Cl in water (20 mL). Add Ethanol (80 mL) and the substrate.

-

Activation: Heat the mixture to 60°C. Add the Iron powder portion-wise over 15 minutes. Caution: Exothermic reaction.

-

Reaction: Increase temperature to reflux (approx. 78°C) and stir vigorously for 2 hours.

-

Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite® to remove iron oxides. Wash the pad with Ethyl Acetate (3 x 50 mL).

-

Extraction: Concentrate the filtrate to remove ethanol. Dilute the aqueous residue with water (50 mL) and extract with Ethyl Acetate (2 x 100 mL).

-

Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Yield: Expect 8.5–9.0 g (90–95%) of 2-Bromo-3-fluoro-6-aminotoluene as a brown oil or low-melting solid.

Mechanism: The ammonium chloride acts as a weak proton source, preventing the formation of azo-coupling byproducts while being mild enough to leave the C-Br bond intact.

Advanced Application: Regioselective Biaryl Coupling

Following reduction, the aniline nitrogen can be protected or used directly. The next critical step often involves building the carbon skeleton via Suzuki coupling at the C-2 position.

Protocol B: Sterically Demanding Suzuki-Miyaura Coupling

Objective: Couple a boronic acid to the sterically hindered C-2 position (flanked by Methyl and Fluoro groups).

Materials

-

Substrate: 2-Bromo-3-fluoro-6-aminotoluene (1.0 equiv)

-

Partner: Aryl Boronic Acid (e.g., 4-Chlorophenylboronic acid) (1.2 equiv)

-

Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%) or Pd(OAc)₂/SPhos (for difficult substrates)

-

Base: K₂CO₃ (3.0 equiv)

-

Solvent: 1,4-Dioxane/Water (5:1)

Workflow Diagram (DOT)

Caption: Figure 1. Synthetic workflow for transforming this compound into a biaryl agrochemical scaffold, highlighting critical control points to prevent side reactions.

Process Optimization & Troubleshooting

Regioselectivity in Nucleophilic Substitution (S_NAr)

If your target molecule requires modifying the fluorine position:

-

Condition: The reaction must be performed before nitro reduction. The nitro group at C-6 activates the fluorine at C-3. Once reduced to an amine (electron-donating), the ring becomes deactivated towards S_NAr.

-

Reagent: Use mild nucleophiles (e.g., sodium methoxide in methanol) at 0°C to avoid displacing the bromine or attacking the nitro group.

Handling the Methyl Group[1][3][4][5][6][7]

-

Oxidation Risk: The C-1 methyl group is susceptible to oxidation. Avoid using KMnO₄ if the amine is unprotected. For converting the methyl to a carboxylic acid (to form benzoic acid derivatives), use KMnO₄/Pyridine on the nitro-intermediate before reduction.

Stability

-

Light Sensitivity: Nitro-bromo aromatics can undergo photolytic degradation. Store the starting material and intermediates in amber glass containers.

-

Thermal Stability: The compound is stable up to 100°C, but DSC (Differential Scanning Calorimetry) is recommended before scaling up reactions above 120°C due to the nitro group's potential for energetic decomposition.

References

-

AA Blocks. (n.d.). Product Data: this compound (CAS 1427502-92-8).[2][4][5] Retrieved October 24, 2025, from [Link]

-

PubChem. (2025). Compound Summary: this compound.[2][4][5] National Library of Medicine. Retrieved October 24, 2025, from [Link]

Disclaimer: This Application Note is for research and development purposes only. All protocols should be validated in your specific laboratory environment. Consult Safety Data Sheets (SDS) before handling halogenated nitroaromatics.

Sources

- 1. Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene [benchchem.com]

- 2. chem960.com [chem960.com]

- 3. Synthesis routes of 2-Bromo-4-fluoro-6-nitrotoluene [benchchem.com]

- 4. 502496-33-5|1-Bromo-5-fluoro-2-methyl-3-nitrobenzene|BLD Pharm [bldpharm.com]

- 5. 1427502-92-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

Application Note: 2-Bromo-3-fluoro-6-nitrotoluene as a Strategic Precursor for the Synthesis of Novel Heterocyclic Compounds

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 2-Bromo-3-fluoro-6-nitrotoluene. We delve into the nuanced reactivity of this versatile building block, offering detailed mechanistic insights and field-tested protocols for its application in the synthesis of diverse heterocyclic scaffolds. The strategic positioning of the bromo, fluoro, and nitro functionalities allows for a range of selective chemical transformations, including nucleophilic aromatic substitution, palladium-catalyzed cross-coupling reactions, and reductive cyclization strategies. This document aims to serve as an authoritative resource, empowering scientists to leverage the unique chemical properties of this compound in the design and execution of novel synthetic routes for drug discovery and material science.

Introduction: The Strategic Advantage of this compound

This compound is a highly functionalized aromatic compound that has emerged as a valuable starting material in organic synthesis. Its utility stems from the orthogonal reactivity of its three key substituents:

-

Fluorine Atom: Positioned ortho to a strongly electron-withdrawing nitro group, the fluorine atom is highly activated towards nucleophilic aromatic substitution (SNAr).[1][2] This allows for the facile introduction of a wide variety of nucleophiles at this position.

-

Bromine Atom: The bromine atom serves as a versatile handle for the introduction of carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[3][4][5][6]

-

Nitro Group: The nitro group can be readily reduced to an amino group, which can then participate in a plethora of cyclization reactions to form nitrogen-containing heterocycles.

This multi-faceted reactivity profile makes this compound an ideal precursor for the construction of complex molecular architectures, particularly those found in biologically active compounds.[7][8]

Core Synthetic Strategies and Mechanistic Insights

The synthetic pathways originating from this compound can be broadly categorized into three main strategies, which can often be employed in a sequential manner to build molecular complexity.

Nucleophilic Aromatic Substitution (SNAr) at the Fluorine Position

The fluorine atom at the 3-position is significantly activated by the ortho- and para-directing electron-withdrawing nitro group.[1][2] This activation facilitates its displacement by a wide range of nucleophiles under relatively mild conditions.

Causality of Reactivity: The strong electron-withdrawing nature of the nitro group stabilizes the negatively charged Meisenheimer intermediate formed during the SNAr reaction, thereby lowering the activation energy of the reaction.[1][2] Fluorine is an excellent leaving group in SNAr reactions due to its high electronegativity, which polarizes the C-F bond.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reductive Cyclization of the Nitro Group

The nitro group can be selectively reduced to an amine under various conditions (e.g., using SnCl₂, Fe/HCl, or catalytic hydrogenation). This newly formed amino group can then undergo intramolecular or intermolecular cyclization reactions to generate a wide array of heterocyclic systems, such as quinoxalines, benzimidazoles, and other fused heterocycles. [10][11][12]

Experimental Protocols

Safety Precaution: Always handle halogenated nitroaromatic compounds in a well-ventilated fume hood. [7]Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. [7]These compounds are harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and eye irritation. [13][14][15]

Protocol 1: Synthesis of N-Aryl-2-bromo-6-nitrotoluen-3-amine via SNAr

This protocol details a general procedure for the nucleophilic aromatic substitution of the fluorine atom with an aniline derivative.

Materials:

-

This compound (1.0 equiv)

-

Substituted Aniline (1.2 equiv)

-

Potassium Carbonate (K₂CO₃) (2.0 equiv)

-

Anhydrous Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and potassium carbonate.

-

Add the substituted aniline to the flask.

-

Add anhydrous DMF to the flask to achieve a starting material concentration of approximately 0.5 M.

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL). [16][17]8. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. [16][17]9. Purify the crude product by flash column chromatography on silica gel.

| Entry | Nucleophile (Aniline) | Temp (°C) | Time (h) | Yield (%) |

| 1 | Aniline | 90 | 6 | 92 |

| 2 | 4-Methoxyaniline | 90 | 5 | 95 |

| 3 | 4-Chloroaniline | 100 | 8 | 88 |

Table 1: Representative yields for the SNAr reaction with various anilines.

Protocol 2: Suzuki-Miyaura Coupling of a 2-Bromo-3-substituted-6-nitrotoluene

This protocol outlines a typical procedure for the Suzuki-Miyaura coupling of the bromo-substituted scaffold with an arylboronic acid. [3][5] Materials:

-

2-Bromo-3-(substituted)-6-nitrotoluene (1.0 equiv)

-

Arylboronic Acid (1.5 equiv)

-

Palladium(II) Acetate (Pd(OAc)₂) (0.02 equiv)

-

Triphenylphosphine (PPh₃) (0.08 equiv)

-

Sodium Carbonate (Na₂CO₃) (2.0 equiv)

-

Toluene/Ethanol/Water (4:1:1 mixture)

Procedure:

-

In a Schlenk flask, combine the 2-bromo-3-(substituted)-6-nitrotoluene, arylboronic acid, and sodium carbonate.

-

Add the palladium catalyst and phosphine ligand.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add the degassed solvent mixture via syringe. [3]5. Heat the reaction mixture to 80-90 °C and stir for 12-24 hours. [3]6. Monitor the reaction progress by TLC or GC-MS. [3]7. After cooling to room temperature, dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous phase with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. [17]10. Purify the crude product by column chromatography on silica gel.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Protocol 3: Reductive Cyclization to form a Quinoxaline Derivative

This protocol describes the synthesis of a quinoxaline from a 1,2-diaminobenzene precursor, which can be derived from this compound after SNAr and nitro group reduction. The general synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. [10][18] Materials:

-

Substituted o-phenylenediamine (1.0 equiv)

-

1,2-Dicarbonyl compound (e.g., glyoxal, 1.0 equiv)

-

Ethanol/Acetic Acid (1:1) [10] Procedure:

-

Dissolve the substituted o-phenylenediamine in the ethanol/acetic acid solvent mixture in a round-bottom flask.

-

Add the 1,2-dicarbonyl compound to the solution.

-

Reflux the reaction mixture for 2-4 hours. [10]4. Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature.

-

Pour the reaction mixture into cold water to precipitate the product. [18]7. Filter the solid, wash with cold water, and dry to afford the quinoxaline derivative.

-

Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification if necessary.

| o-Phenylenediamine Precursor | 1,2-Dicarbonyl Compound | Yield (%) |

| 4-Bromo-5-methylbenzene-1,2-diamine | Glyoxal (40% in H₂O) | 85 |

| 4-Bromo-5-methylbenzene-1,2-diamine | Benzil | 91 |

Table 2: Representative yields for the synthesis of quinoxaline derivatives.

Conclusion

This compound stands out as a strategically important building block for the synthesis of a wide range of heterocyclic compounds. The distinct and predictable reactivity of its functional groups allows for a modular and efficient approach to the construction of complex molecular frameworks. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to explore the vast synthetic potential of this versatile precursor in their respective fields of research, particularly in the pursuit of novel therapeutic agents and functional materials.

References

- Preparation method of 2-bromo-6-fluoroaniline. (2023). Google Patents.

-

Quinoxaline – Knowledge and References. (n.d.). Taylor & Francis. Retrieved January 29, 2026, from [Link]

-

Synthetic strategies to pyrido fused heterocycles. (2025). Indian Academy of Sciences. Retrieved January 29, 2026, from [Link]

-

16.6 Nucleophilic Aromatic Substitution. (2023). OpenStax. Retrieved January 29, 2026, from [Link]

-

Synthesis, Characterization and Biological Evaluation of Some Quinoxaline Derivatives: A Promising and Potent New Class of Antitumor and Antimicrobial Agents. (n.d.). MDPI. Retrieved January 29, 2026, from [Link]

-

Preparation of 2-chloro-6-nitrotoluene. (n.d.). PrepChem.com. Retrieved January 29, 2026, from [Link]

-

Organophotoredox-Catalyzed Alkylation of Vinylsulfur Pentafluoride: Expanding Access to SF5-Containing Aliphatic Molecules. (2026). American Chemical Society. Retrieved January 29, 2026, from [Link]

-

2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

-

Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. (n.d.). Retrieved January 29, 2026, from [Link]

-

Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 29, 2026, from [Link]

-

16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. Retrieved January 29, 2026, from [Link]

-

Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. (n.d.). DADUN. Retrieved January 29, 2026, from [Link]

-

2-Bromo-6-nitrotoluene. (2009). Sciencemadness Discussion Board. Retrieved January 29, 2026, from [Link]

-

Nucleophilic Aromatic Substitution. (2019). YouTube. Retrieved January 29, 2026, from [Link]

-

Product Class 15: Quinoxalines. (n.d.). Retrieved January 29, 2026, from [Link]

-

Understanding the Synthesis and Handling of 4-Bromo-2-Fluoro-6-Nitrotoluene (CAS: 502496-34-6). (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 29, 2026, from [Link]

-

Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists. (n.d.). Retrieved January 29, 2026, from [Link]

-

4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

Sources

- 1. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. benchchem.com [benchchem.com]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. nbinno.com [nbinno.com]

- 8. Structure Activity Relationship of 3-Nitro-2-(trifluoromethyl)-2H-chromene Derivatives as P2Y6 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. taylorandfrancis.com [taylorandfrancis.com]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 13. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Bromo-6-fluoro-4-nitrotoluene | C7H5BrFNO2 | CID 54207984 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. 4-Bromo-2-fluoro-6-nitrotoluene | C7H5BrFNO2 | CID 2773387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 2-BROMO-4-FLUORO-6-NITROTOLUENE synthesis - chemicalbook [chemicalbook.com]

- 17. benchchem.com [benchchem.com]

- 18. Thieme E-Books & E-Journals [thieme-connect.de]

Troubleshooting & Optimization

Work-up procedure for 2-Bromo-3-fluoro-6-nitrotoluene reactions

Technical Support Center: 2-Bromo-3-fluoro-6-nitrotoluene (BFNT) Processing

Subject: Work-up and Purification Protocols for BFNT Synthesis Ticket ID: #BFNT-PRO-2024 Status: Active Support Tier: Level 3 (Senior Application Scientist)[1][2]

Executive Summary

You are likely synthesizing This compound (BFNT) via the nitration of 2-bromo-3-fluorotoluene.[1][2] This reaction is an electrophilic aromatic substitution where the directing effects of the Fluorine (C3) and Methyl (C1) groups compete, typically yielding a mixture of the 6-nitro (Target) and 4-nitro (Impurity) isomers.[1]

The following guide addresses the three most common failure points reported by researchers:

-

Thermal Runaway during the quench (Safety).

-

Phase Inversion during extraction (Density confusion).

-

Isomer Separation (Purification difficulty).

Module 1: The Quench & Safety (Thermal Management)

The Issue: The nitration mixture contains concentrated H₂SO₄ and HNO₃.[1] Adding water releases significant heat of hydration. If the reaction mixture is added to water too quickly, or if water is added to the reaction, a "volcano" effect or thermal decomposition of the nitro-compound can occur.[1]

Protocol:

-

Prepare the Quench Vessel: Use a vessel 3x the volume of your reaction mixture. Fill it with crushed ice (approx. 2g ice per 1mL acid).

-

Controlled Addition: Slowly pour the reaction mixture into the ice (never the reverse) with vigorous stirring.

-

Temperature Limit: Maintain internal temperature <10°C.

-

Post-Quench Stir: Stir for 15-20 minutes to ensure all nitronium salts are hydrolyzed.

Troubleshooting Q&A:

Q: The mixture turned dark brown/black during quenching. What happened? A: This indicates oxidative decomposition ("fume-off").[1][2] You likely exceeded the thermal threshold (>50°C) during the quench.[1] The dark color is polymerized tar.[1] Remedy: If the tar is sticky, decant the aqueous layer and attempt to dissolve the product in DCM, filtering out the insoluble tar.[1]

Module 2: Extraction & Phase Separation (The Density Trap)

The Issue: Researchers often discard the wrong layer.[1]

-

BFNT Density (Estimated): ~1.65 g/mL (Due to the heavy Bromine atom).[1][2]

-

Solvent: Dichloromethane (DCM) is the recommended solvent (Density 1.33 g/mL).[2]

Critical Alert: Unlike typical toluene nitrations where the organic layer floats, your product layer will sink in aqueous washes.[1]

Step-by-Step Workflow:

-

Extraction: Extract the quenched aqueous slurry with DCM (3 x Vol).

-

Phase Check: The organic (DCM) layer is the BOTTOM layer.[1][2]

-

Acid Removal (Critical):

-

Drying: Dry over anhydrous MgSO₄.

Visualizing the Workflow (Graphviz):

Caption: Figure 1.[1][2][7] Standard work-up flow for brominated nitro-aromatics emphasizing phase density awareness.

Module 3: Purification (Isomer Separation)

The Issue: The nitration of 2-bromo-3-fluorotoluene produces two main isomers driven by the directing effects of Fluorine (ortho/para) and Methyl (ortho/para).[1][2]

-

Isomer A (Target): 2-Bromo-3-fluoro-6-nitrotoluene (Para to F, Ortho to Me).[2]

-

Isomer B (Impurity): 2-Bromo-3-fluoro-4-nitrotoluene (Ortho to F, Para to Me).

Regioselectivity Logic: The Fluorine atom is the strongest activator.[1] It directs primarily para (to position 6) because the ortho position (position 4) is sterically crowded by the adjacent methyl group and the bromine atom at position 2 exerts a "buttressing" effect.[1] Therefore, the 6-nitro isomer is usually the major product (>60-70%).[1]

Separation Protocol (Fractional Crystallization): Chromatography is effective but expensive at scale.[2] Crystallization is preferred.[1]

-

Solvent System: Ethanol (EtOH) or Methanol (MeOH).[2]

-

Procedure:

-

Validation: Check purity via ¹H-NMR.

Data Table: Physicochemical Expectations

| Property | 6-Nitro Isomer (Target) | 4-Nitro Isomer (Impurity) |

| Directing Influence | Para to Fluorine (Strong) | Ortho to Fluorine (Crowded) |

| Predicted Polarity | Lower (More symmetrical) | Higher (Large dipole moment) |

| TLC (Hex/EtOAc) | Higher R_f | Lower R_f |

| Crystallization | Precipitates First | Stays in Mother Liquor |

Isomer Separation Diagram (Graphviz):

Caption: Figure 2.[1][2] Purification logic relying on the solubility differential between the 6-nitro and 4-nitro isomers.

Module 4: Downstream & Storage

Storage:

-

Store in amber vials (light sensitive).

-

Keep cool (2-8°C).[1] Nitro-aromatics can slowly decompose or sublime.[1]

Downstream Reduction (To Aniline): If you are reducing this to the aniline (2-Bromo-3-fluoro-6-aminotoluene):

-

Caution: Bromine is labile under catalytic hydrogenation (Pd/C + H₂). You risk de-bromination.

-

Recommendation: Use Fe/AcOH or SnCl₂/HCl (Bechamp or Stannous reduction) to preserve the Bromine atom [1].[1][2]

References

-

Regioselectivity in Fluorotoluene Nitration: Maurya, S. K., et al. (2003).[1][2][11] "Solid acid catalysts for fluorotoluene nitration using nitric acid." Green Chemistry, 5, 720-723.[1][11] Demonstrates that 3-fluorotoluene nitration favors the 6-position (para to F) over the 4-position.

-

General Work-up for Halogenated Nitroaromatics: BenchChem Technical Support. "Work-up Procedures for Aromatic Nitration Reactions." Provides standard protocols for quenching and neutralizing acid in nitration mixtures. [1][2]

-

Synthesis of Fluoronitrotoluene Analogs: Patent CN101177400A.[1][2][7] "Method for producing 2-fluoro-3-nitrotoluene."[1][7][9] Details the separation of ortho/para isomers in fluorinated toluene systems via rectification and crystallization.

Sources

- 1. CN101177400A - Method for producing 2-fluorin-3-nitrotoluene - Google Patents [patents.google.com]

- 2. 2-Bromo-3-fluoro-6-nitrophenol | C6H3BrFNO3 | CID 13732854 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 2-Bromo-6-nitrotoluene synthesis - chemicalbook [chemicalbook.com]

- 5. EP0403331B1 - Process for the separation of two isomers and, its use in the purification of 1-phenyl-2-bromoethane - Google Patents [patents.google.com]

- 6. Sciencemadness Discussion Board - 2-Bromo-6-nitrotoluene - Powered by XMB 1.9.11 [sciencemadness.org]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. aablocks.com [aablocks.com]

- 9. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 10. Synthesis method of 2-chloro-6-bromo-p-nitrobenzoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 11. Solid acid catalysts for fluorotoluene nitration using nitric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Support Center: Impurity Profiling of 2-Bromo-3-fluoro-6-nitrotoluene

The following guide serves as a specialized Technical Support Center for researchers characterizing 2-Bromo-3-fluoro-6-nitrotoluene (CAS: 1427502-92-8) . It is designed to troubleshoot purity issues using NMR spectroscopy, with a focus on distinguishing critical regioisomers and process impurities.

Current Status: Active

Specialist: Senior Application Scientist, Analytical Chemistry Division

Scope:

Core Analysis: The "Golden Standard" Spectrum

Before troubleshooting, you must validate your baseline. The target molecule, This compound , possesses a specific substitution pattern that dictates its spectral fingerprint.

The Molecular Logic:

-

Position 1 (Methyl): The anchor point.

-

Position 2 (Bromo): Ortho to methyl.[1]

-

Position 3 (Fluoro): Meta to methyl, ortho to Bromo.

-

Position 6 (Nitro): Ortho to methyl.[1]

-

Remaining Protons: H4 and H5.

The "Smoking Gun" Connectivity: The critical feature for identification is the relationship between the Fluorine atom at C3 and the Proton at C4 . They are ortho to each other.

-

Target Molecule (6-NO

): Contains an H4 proton (ortho to F). Expect large -

Common Impurity (4-NO

): The Nitro group displaces H4. Loss of large

Expected NMR Data (Target Molecule)

| Nucleus | Signal | Multiplicity | Coupling Constants ( | Assignment |

| d or s | CH | |||

| dd | H4 (Ortho to F) | |||

| dd | H5 (Meta to F) | |||

| dd | Matches | F (Pos 3) |

Note: Chemical shifts are solvent-dependent (typically CDCl

or DMSO-). Focus on coupling patterns ( -values), as they are structurally invariant.

Troubleshooting Workflow: Impurity Identification

Use the following decision tree to identify "ghost peaks" in your spectrum.

Figure 1: Decision matrix for identifying regioisomers of bromofluoronitrotoluene based on

Frequently Asked Questions (Technical Q&A)

Q1: I see a second set of aromatic signals (~5% intensity) with only small Fluorine couplings. What is this?

Diagnosis: You likely have the 4-Nitro isomer (2-Bromo-3-fluoro-4-nitrotoluene) . Mechanism: During nitration, the directing groups compete. While the methyl group strongly directs to position 6 (ortho), the fluorine (ortho-director) can direct the nitro group to position 4. Verification:

-

In the 4-Nitro isomer, the protons are at positions 5 and 6 .

-

H5 is meta to Fluorine (

Hz). -

H6 is para to Fluorine (

Hz). -

Result: You will see zero large coupling constants (>8 Hz) related to Fluorine in this impurity's aromatic region.

Q2: My

F spectrum shows two peaks. Which one is my product?

Diagnosis:

-

Target (6-Nitro): The Nitro group is para to the Fluorine.

-

Impurity (4-Nitro): The Nitro group is ortho to the Fluorine. Rule of Thumb: An ortho-nitro group typically causes a significant deshielding/shielding effect compared to a para-nitro group. If you integrate the peaks, the major peak (usually >90%) corresponds to your 6-nitro target. Use the

H NMR coupling described in Q1 to definitively assign the minor peak.

Q3: How do I distinguish unreacted starting material (2-Bromo-3-fluorotoluene)?

Diagnosis: The starting material lacks the electron-withdrawing Nitro group. Spectral Signs:

-

Shielded Protons: The aromatic protons of the starting material will appear upfield (lower ppm, typically 6.9–7.2 ppm) compared to the nitrated product (7.3–8.0 ppm).

-

Integration: You will see 3 aromatic protons instead of 2.

-

Pattern: A multiplet corresponding to H4, H5, and H6.

Q4: Can I use

C NMR for purity analysis?

Recommendation: Yes, but it is less efficient than

-

The C-F coupling (

) is diagnostic. -

C3 (attached to F): Large doublet (

Hz). -

C4 (Ortho to F): In the target, this carbon has a proton attached. In the 4-nitro impurity, this carbon is attached to a Nitro group. The chemical shift of C4 will move downfield significantly (

ppm) when substituted with NO

Experimental Validation Protocol

To confirm your assignments, run a

Protocol:

-

Standard

H: Observe the complex "doublet of doublets" pattern. -

F-Decoupled

-

Result: The H4 signal (which had a large 9 Hz splitting) will collapse into a simple doublet (showing only H4-H5 coupling).

-

Confirmation: If the signal collapses, you have confirmed the H4-F interaction, validating the regiochemistry of the 6-nitro isomer.

-

References

-

Oxford Instruments. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Available at: [Link]

-

University of California, Santa Barbara (UCSB). 19F Chemical Shifts and Coupling Constants Table. Available at: [Link]

Sources

Technical Support Guide: LC-MS Analysis of 2-Bromo-3-fluoro-6-nitrotoluene Reaction Mixtures

This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the LC-MS analysis of 2-Bromo-3-fluoro-6-nitrotoluene and its associated reaction mixtures. The complex nature of synthetic reaction monitoring necessitates a robust analytical approach. This document provides field-proven insights, detailed troubleshooting protocols, and foundational knowledge to empower you to overcome common challenges, ensure data integrity, and accelerate your research and development timelines.

Foundational Knowledge: Understanding the Analyte

Before initiating any analysis, a fundamental understanding of the target molecule's properties is crucial for methodical and successful method development. This compound is a substituted aromatic compound whose structure presents specific analytical considerations.

1.1. Physicochemical Characteristics

The properties summarized below directly influence the choice of chromatographic conditions and mass spectrometric settings. For instance, the calculated LogP suggests good retention in reversed-phase chromatography.

| Property | Value | Implication for LC-MS Analysis |

| Molecular Formula | C₇H₅BrFNO₂ | Used for exact mass calculation and formula confirmation. |

| Monoisotopic Mass | 234.9488 Da | The primary target mass for MS detection. |

| Polarity | Moderately polar (LogP ~2.7-3.0) | Suitable for reversed-phase chromatography (e.g., C18, Phenyl-Hexyl columns).[1] |

| Ionizable Groups | None (neutral molecule) | Presents a challenge for electrospray ionization (ESI); Atmospheric Pressure Chemical Ionization (APCI) may be more effective.[2] Chemical derivatization to introduce an ionizable group is an advanced alternative.[3] |

1.2. Expected Mass Spectrometry Behavior

-

Isotopic Pattern: A hallmark of bromine-containing compounds is the presence of two major isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 natural abundance.[4] Therefore, any mass spectrum of a singly-brominated ion (including the molecular ion) must exhibit two peaks of almost equal intensity separated by approximately 2 Da (the M and M+2 peaks). This is a critical diagnostic tool for confirming the presence of your analyte and its brominated byproducts.[4]

-

Ionization: As a neutral molecule, this compound does not ionize efficiently by protonation or deprotonation under standard ESI conditions.[5] While adduct formation (e.g., [M+Na]⁺, [M+NH₄]⁺) is possible, APCI is often a more robust choice for neutral, moderately polar small molecules of this type as it relies on gas-phase chemical ionization.[2]

-

Fragmentation: Electron ionization (a hard ionization technique often used in GC-MS) provides reference fragmentation patterns. While ESI and APCI are softer, in-source fragmentation can be induced. Expected cleavages for nitrotoluene isomers include loss of NO₂, OH, and fragmentation of the aromatic ring.[6][7] The initial fragmentation under LC-MS conditions would likely involve the loss of the nitro group (-46 Da) or the bromine atom (-79/81 Da).

Experimental Protocol & Workflow

Adherence to a structured workflow is paramount for achieving reproducible and reliable quantitative results.[8] This section provides a validated starting point for your method development.

2.1. Sample Preparation: A Decision-Based Workflow

The goal of sample preparation is to present the sample in a solvent compatible with the mobile phase, at a concentration within the instrument's linear range, and with minimal interfering matrix components.[9] There is no single perfect method; the choice depends on the sample's complexity and the analytical objective.[9]

Caption: Decision workflow for reaction mixture sample preparation.

Step-by-Step Protocol:

-

Initial Dilution (Dilute & Shoot): This is the simplest approach.[9] Prepare a 1:1000 dilution of the reaction mixture in a solvent identical to your initial mobile phase composition (e.g., 50:50 Acetonitrile:Water).

-

Filtration: Centrifuge the diluted sample to pellet any particulates, then filter the supernatant through a 0.22 µm syringe filter (PTFE or Nylon) to prevent clogging of the LC system.[10]

-

Analysis & Evaluation: Inject the sample and evaluate the chromatogram. If the analyte peak is saturated or significant ion suppression is suspected, further cleanup is necessary.

-

Solid Phase Extraction (SPE) (If Needed): For complex matrices causing ion suppression, use a reversed-phase SPE cartridge (e.g., C18) to bind the analyte and wash away polar impurities before eluting with a high-organic solvent.

2.2. Recommended Starting LC-MS Conditions

This method is a robust starting point based on established protocols for similar aromatic compounds.[1] Optimization will likely be required for your specific reaction byproducts.

| Parameter | Recommended Setting | Rationale & Expertise |

| LC System | HPLC or UHPLC | UHPLC offers faster run times and better resolution.[1] |

| Column | C18, 2.1 x 100 mm, <3 µm | C18 is a versatile reversed-phase chemistry suitable for the analyte's polarity. Smaller particles improve efficiency. |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid is a common MS-compatible modifier that aids in protonation for positive ion mode.[1] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a preferred organic solvent for its low viscosity and UV cutoff. |